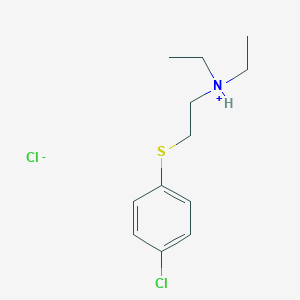

2-(4-Chlorophenylthio)triethylamine hydrochloride

Vue d'ensemble

Description

2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS. It is known for its role as a carotenoid cyclase inhibitor, which affects the biosynthesis of carotenoids in plants. This compound has been studied for its ability to alter the metabolic balance of pigments in fruits and vegetables, leading to significant changes in carotenoid accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride typically involves the reaction of 4-chlorothiophenol with triethylamine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthio derivatives

Applications De Recherche Scientifique

2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.

Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.

Industry: Utilized in the production of carotenoid-rich food products and supplements .

Mécanisme D'action

The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Norflurazon: Another carotenoid biosynthesis inhibitor that affects phytoene desaturase.

Clomazone: Inhibits the biosynthesis of carotenoids by targeting different enzymes in the pathway

Uniqueness

2-(4-Chlorophenylthio)triethylamine hydrochloride is unique in its specific inhibition of lycopene cyclase, leading to the selective accumulation of lycopene and other linear carotenoids. This specificity makes it a valuable tool for studying carotenoid biosynthesis and its regulation .

Activité Biologique

Overview

2-(4-Chlorophenylthio)triethylamine hydrochloride (CPTA) is a chemical compound with the molecular formula . It has garnered attention for its biological activities, particularly as a carotenoid cyclase inhibitor, affecting carotenoid biosynthesis in plants. This article explores its biological activity, mechanisms, applications, and relevant case studies.

The primary mechanism of action for CPTA involves the inhibition of carotenoid cyclase enzymes. This inhibition prevents the cyclization of carotenoids, leading to the accumulation of linear carotenoids such as lycopene. The altered metabolic pathways result in significant changes in pigment composition within treated organisms, impacting both agricultural practices and potential therapeutic applications.

Biological Activity

CPTA has been studied for various biological activities:

- Carotenoid Biosynthesis Inhibition : CPTA specifically inhibits lycopene cyclase, which is crucial for converting linear carotenoids into cyclic forms. This selectivity allows researchers to manipulate pigment profiles in fruits and vegetables effectively.

- Antimicrobial Properties : Preliminary studies suggest that CPTA may exhibit antimicrobial activity against certain bacteria and fungi, although specific mechanisms and efficacy levels require further investigation.

- Potential Therapeutic Applications : Due to its ability to modulate metabolic pathways, CPTA is being explored for potential therapeutic effects in treating diseases related to carotenoid deficiencies or imbalances.

Case Studies

- Impact on Carotenoid Accumulation : A study demonstrated that postharvest treatment of Shamouti orange fruits with CPTA led to significant color changes due to altered carotenoid levels. The treatment resulted in increased accumulation of lycopene while inhibiting the formation of cyclic carotenoids, showcasing its practical application in agriculture for enhancing fruit quality .

- Antimicrobial Activity Assessment : In a preliminary screening of various compounds, CPTA was included among those tested against Gram-positive and Gram-negative bacteria. Results indicated potential activity; however, detailed quantitative analysis is necessary to establish its spectrum of activity definitively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CPTA's biological activity, it is essential to compare it with similar compounds known for their roles in carotenoid biosynthesis:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Norflurazon | Inhibits phytoene desaturase | Broad-spectrum herbicide |

| Clomazone | Targets different enzymes in carotenoid pathway | Used primarily as a pre-emergent herbicide |

| CPTA | Inhibits lycopene cyclase | Selective accumulation of linear carotenoids |

CPTA's specificity for lycopene cyclase distinguishes it from other inhibitors, making it a valuable tool for studying carotenoid biosynthesis.

Propriétés

Numéro CAS |

13663-07-5 |

|---|---|

Formule moléculaire |

C12H19Cl2NS |

Poids moléculaire |

280.3 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H |

Clé InChI |

RPNMGUBLKCLAEK-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] |

SMILES canonique |

CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl |

Numéros CAS associés |

14214-33-6 (Parent) |

Synonymes |

2-(4-chlorophenylthio)triethylamine 2-(4-chlorophenylthio)triethylamine hydrochloride CPTA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.